molecular formula C27H29ClN2OS B2490474 N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide CAS No. 850917-56-5

N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide

Cat. No.: B2490474
CAS No.: 850917-56-5
M. Wt: 465.05
InChI Key: LDQRLLQZMSMOQU-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and an adamantane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling with Adamantane Carboxamide: The final step involves coupling the indole derivative with adamantane carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the adamantane carboxamide, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives of the adamantane carboxamide.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Research: It can be used as a probe to study biological pathways involving indole derivatives.

    Materials Science: The adamantane moiety provides rigidity and stability, making it useful in the development of new materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the adamantane carboxamide provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenyl)ethyl)-1-adamantanecarboxamide: Similar structure but lacks the indole moiety.

    2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole: Contains both indole and benzophenone moieties.

Uniqueness

N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide is unique due to the combination of the indole, chlorophenyl, and adamantane carboxamide groups. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRLLQZMSMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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